2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride
Overview
Description
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2O2 and a molecular weight of 207.1 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The exact nature of these interactions and the resulting changes in the biological system remain to be elucidated .
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride are currently unknown . The compound’s potential to influence various biochemical pathways could be inferred from its chemical structure, which allows for diverse interactions with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride typically involves the reaction of 2,2-Bis(hydroxymethyl)propane-1,3-diol with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ferrous sulfate in refluxing benzene or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol: A precursor in the synthesis of 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride.
2,2-Bis(bromomethyl)propane-1,3-diol: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its dual amine groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in research and industrial applications where specific chemical modifications are required .
Properties
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2.2ClH/c6-1-5(2-7,3-8)4-9;;/h8-9H,1-4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPCPLVWQDQSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CO)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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